3-(Hydroxymethyl)phenyl acetate
Overview
Description
3-(Hydroxymethyl)phenyl acetate is an organic compound with the molecular formula C9H10O3 It is a derivative of phenyl acetate, where a hydroxymethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)phenyl acetate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenyl acetate.
Reduction: 3-(Hydroxymethyl)phenyl alcohol.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)phenyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)phenyl acetate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release phenol and acetic acid. The molecular targets and pathways involved vary based on the enzyme and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-(Hydroxymethyl)phenyl alcohol: Similar structure but lacks the ester group, affecting its reactivity and applications.
3-(Carboxymethyl)phenyl acetate: An oxidized form of 3-(Hydroxymethyl)phenyl acetate with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAMFCCILFWVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553009 | |
Record name | 3-(Hydroxymethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78957-20-7 | |
Record name | 3-(Hydroxymethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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